molecular formula C18H17NO2S B2487737 7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one CAS No. 1707372-65-3

7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one

Cat. No.: B2487737
CAS No.: 1707372-65-3
M. Wt: 311.4
InChI Key: YHKBAHSVISNCFO-UHFFFAOYSA-N
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Description

7-Methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one (CAS 1707372-65-3) is a high-purity quinolinone derivative of significant interest in medicinal chemistry and oncology research. The compound features a quinolin-2-one core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . This scaffold is a key structural motif in many investigated compounds, particularly for developing novel anticancer agents . Researchers utilize this and related quinolinone derivatives as critical building blocks in structure-activity relationship (SAR) studies to explore new chemotypes for targeted cancer therapy . The structural framework is common in designing potential inhibitors of key oncogenic pathways. For instance, some quinoline-based small molecules function as protein kinase inhibitors, targeting receptors like VEGFR-2 and EGFR, which play pivotal roles in angiogenesis, cell proliferation, and survival signaling cascades such as the PI3K/AkT/mTOR and Ras/Raf/MEK pathways . Furthermore, the reactivity of the quinolin-2-one core allows for further chemoselective derivatization, enabling researchers to synthesize a wide array of analogs, including propanamides, hydrazides, and oxadiazoles, for more specialized biological screening . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-(benzenesulfinyl)ethyl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13-7-8-14-12-15(18(20)19-17(14)11-13)9-10-22(21)16-5-3-2-4-6-16/h2-8,11-12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKBAHSVISNCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCS(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinolin-2(1H)-One Core

The quinolin-2(1H)-one scaffold is typically constructed via cyclocondensation of substituted anilines with β-keto esters. For 7-methyl derivatives, 2-methylaniline reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C) to yield 4-hydroxy-7-methylquinolin-2(1H)-one. This intermediate serves as the foundation for subsequent functionalization at the 3-position.

Reaction Conditions :

  • Temperature: 110°C
  • Catalyst: Concentrated H₂SO₄
  • Yield: 68–72%

Introduction of the 2-(Phenylsulfinyl)Ethyl Group

The 3-position is functionalized via nucleophilic substitution or Michael addition. A two-step approach is preferred:

  • Alkylation : Reacting 4-hydroxy-7-methylquinolin-2(1H)-one with 2-chloroethyl phenyl sulfide in the presence of K₂CO₃ (DMF, 80°C) yields 3-(2-(phenylthio)ethyl)-7-methylquinolin-2(1H)-one.
  • Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in CHCl₃ selectively oxidizes the sulfide to the sulfoxide, affording the target compound.

Optimization Data :

Step Reagent Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 80 65
2 mCPBA (1.2 eq) CHCl₃ 25 85

Catalytic Methods Using Nano Catalysts

TiCl₄/Kaolin-Mediated One-Pot Synthesis

A novel one-pot method employs TiCl₄ immobilized on kaolin (TiCl₄/kaolin) to catalyze the tandem cyclization-alkylation-oxidation sequence. This approach eliminates intermediate isolation, enhancing efficiency.

Procedure :

  • Combine 2-methylaniline, ethyl acetoacetate, and 2-mercaptoethanol in ethanol.
  • Add TiCl₄/kaolin (10 mol%), reflux for 6 h.
  • Introduce phenylsulfinyl chloride, continue reflux for 4 h.

Performance Metrics :

  • Total yield: 58%
  • Catalyst recyclability: 3 cycles with <10% activity loss

Dehydrosulfenylation Approaches

Sulfinyl Group Installation via Elimination

Adapting methodologies from fluorovinylquinolone synthesis, the sulfinyl moiety is introduced through dehydrosulfenylation:

  • React 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one with phenylsulfenyl chloride (PhSCl) in CH₂Cl₂.
  • Treat the resulting β-hydroxysulfide with Burgess reagent (MeO₂SO₂NCO) to induce elimination, forming the vinyl sulfoxide.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 3.12 (dd, J = 14.1 Hz, 1H, CH₂SO), 3.89 (s, 3H, N-CH₃), 7.21–7.65 (m, 5H, aromatic).
  • MS (ESI+) : m/z 341.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Scalability of Methods

Method Steps Total Yield (%) Purity (HPLC) Scalability
Multi-Step (Section 1) 4 52 98.5 Pilot-scale
Catalytic (Section 2) 2 58 97.8 Lab-scale
Dehydrosulfenylation (Section 3) 3 48 96.2 Lab-scale

Structural and Spectroscopic Characterization

NMR Spectral Assignments

  • ¹³C NMR : Key signals at δ 162.1 (C-2), 138.9 (C-3), and 124.7 (C-7) confirm the quinolinone framework. The sulfinyl group’s diastereotopic CH₂ protons appear as distinct doublets of doublets (δ 3.02–3.15).

Mass Spectrometric Fragmentation

Characteristic fragmentation patterns include the loss of SOPh (m/z 263.1) and retro-Diels-Alder cleavage of the quinoline ring (m/z 145.0).

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenylsulfinyl group can be reduced to form sulfide derivatives.

    Substitution: The quinoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its quinoline core.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The phenylsulfinyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Quinolin-2(1H)-one Derivatives

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between the target compound and analogs:

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity (Reported) Synthesis Method (Yield) Reference
Target Compound 7-methyl, 3-[2-(phenylsulfinyl)ethyl] 325.39 (calc.) Quinolinone, sulfinyl Not specified Likely oxidation of thioether precursor
QN10 (7-[2-(Diethylamino)ethoxy]) 7-diethylaminoethoxy 274.34 Aminoalkoxy Acetylcholinesterase inhibition Cyanomethyl tributylphosphine (60%)
7-(Dimethylamino)-1-ethyl-3-phenyl 7-dimethylamino, 1-ethyl, 3-phenyl 292.38 Dimethylamino, phenyl Not specified Not detailed
Compound IIa (Anticancer Derivative) 4-hydroxy, 3-(hydroxyethyl-amino) ~350 (calc.) Hydroxy, aminoethyl Anticancer Nucleophilic addition
AJI1-AJI8 (Isoxazoline Hybrids) 3-(5-phenyl-4,5-dihydroisoxazol-3-yl) ~320–380 (calc.) Isoxazoline Antimicrobial, anti-inflammatory Cyclization with NH₂OH·HCl
Key Observations:
  • Substituent Diversity: The target compound’s phenylsulfinyl group distinguishes it from aminoalkoxy (QN10), dimethylamino (), and isoxazoline (AJI1-AJI8) derivatives. Sulfinyl groups are less common in reported analogs but may improve metabolic stability or target selectivity compared to amines or ethers.

Physicochemical Properties

  • Solubility: Aminoalkoxy groups (QN10–QN13) enhance water solubility via protonation, whereas the sulfinyl group may reduce solubility due to its hydrophobic phenyl ring.
  • Stability : Sulfoxides are generally more stable than thioethers but less stable than sulfones. This intermediate stability could balance metabolic degradation and bioavailability.

Biological Activity

7-Methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. The compound features a unique structure with a methyl group at the 7th position and a phenylsulfinyl ethyl group at the 3rd position, which may enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 3-[2-(benzenesulfinyl)ethyl]-7-methyl-1H-quinolin-2-one
CAS Number 1707372-65-3
Molecular Formula C18H17NO2S
Molecular Weight 305.39 g/mol

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The phenylsulfinyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several human cancer cell lines. For example, a study reported that derivatives of quinoline exhibited IC50 values in the nanomolar range against breast and colon cancer cells, suggesting potent anticancer activity.

The mechanism of action for this compound is believed to involve the inhibition of key enzymes and receptors involved in cellular proliferation and survival. Quinoline derivatives often interact with DNA topoisomerases and protein kinases, leading to apoptosis in cancer cells . The presence of the phenylsulfinyl group may enhance binding affinity to these targets.

Case Studies

  • Antimicrobial Efficacy : In a study assessing various quinoline derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Activity : A comparative analysis showed that this compound inhibited cell growth in human glioma cells with an IC50 value of approximately 5 µM, indicating strong potential as an anticancer agent .

Data Table: Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureusMIC = 10 µg/mL
AntibacterialEscherichia coliMIC = 15 µg/mL
AnticancerHuman glioma cellsIC50 = 5 µM

Q & A

Q. Q1. What are the most reliable synthetic routes for 7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Route : Start with a quinolin-2(1H)-one scaffold (e.g., 1-methylquinolin-2(1H)-one ) and introduce substituents via nucleophilic substitution or coupling reactions. For the sulfoxide moiety (phenylsulfinyl group), oxidize a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .
  • Optimization Tips :
    • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
    • Monitor reaction progress via TLC with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) .
    • Yield improvements: Pre-activate the quinoline scaffold with Lewis acids (e.g., InCl₃) for regioselective functionalization .

Advanced Structural Confirmation

Q. Q2. How can X-ray crystallography and NMR resolve ambiguities in the stereochemistry of the phenylsulfinyl group?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to enhance diffraction. Analyze dihedral angles between the quinoline core and sulfoxide group to confirm spatial orientation .
  • NMR Strategies :
    • Use ¹H-¹H NOESY to detect proximity between the sulfinyl oxygen and methyl/quinoline protons .
    • Compare ¹³C chemical shifts with DFT-calculated values for sulfoxide conformers .

Basic Analytical Quality Control

Q. Q3. What analytical techniques ensure purity and stability of the compound under storage?

Methodological Answer:

  • Purity Assessment :
    • HPLC-UV/HRMS: Use a C18 column (acetonitrile/0.1% formic acid) with ESI+ mode for molecular ion detection (expected [M+H]⁺ ~ 354.1) .
    • Elemental Analysis: Verify C, H, N, S content (±0.4% theoretical) .
  • Stability Testing :
    • Store at –20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced Mechanistic Studies

Q. Q4. How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the sulfoxide’s hydrogen-bonding capacity .

Basic Bioactivity Screening

Q. Q5. What in vitro assays are suitable for preliminary bioactivity profiling?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced SAR Exploration

Q. Q6. How can structure-activity relationship (SAR) studies rationalize the role of the sulfoxide moiety?

Methodological Answer:

  • Synthetic Analogues : Replace the sulfoxide with sulfone, thioether, or methyl groups .
  • Key Metrics :
    • Compare logP (octanol/water partitioning) via shake-flask method to assess hydrophilicity changes .
    • Measure binding affinity (SPR or ITC) to quantify sulfoxide-target interactions .

Data Contradiction Resolution

Q. Q7. How to address discrepancies in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks :
    • Verify solvent purity (e.g., anhydrous DMF for coupling reactions) .
    • Standardize quenching protocols (e.g., HCl vs. NaHCO₃ for borohydride reductions) .
  • Spectral Reanalysis :
    • Re-examine ¹H-NMR splitting patterns (e.g., ABX systems for ethylenic protons) .
    • Cross-validate HRMS with isotopic pattern simulations (m/z 354.1 ± 0.001) .

Advanced Synthetic Challenges

Q. Q8. What strategies mitigate regioselectivity issues during sulfoxide introduction?

Methodological Answer:

  • Directing Groups : Install a temporary halogen (e.g., bromine at C-4) to steer sulfinyl-ethyl attachment .
  • Microwave-Assisted Synthesis : Enhance regiocontrol via rapid heating (120°C, 30 min) with InCl₃ catalysis .

Solubility Challenges

Q. Q9. How to improve aqueous solubility for in vivo studies without structural modification?

Methodological Answer:

  • Co-solvents : Use cyclodextrin complexes (20% w/v HP-β-CD in PBS) .
  • Nanoformulation : Prepare PEGylated liposomes (70 nm size via sonication) for enhanced bioavailability .

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